tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Catalog No.
S763251
CAS No.
194920-62-2
M.F
C15H32N2O5
M. Wt
320.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)...

CAS Number

194920-62-2

Product Name

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

IUPAC Name

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate

Molecular Formula

C15H32N2O5

Molecular Weight

320.42 g/mol

InChI

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18)

InChI Key

WHHYAYNALHPDGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN

Organic Synthesis and Drug Delivery:

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, also known as N-Boc-C1-PEG3-C3-NH2 or Boc-TOTA, is a chemical compound used as a building block in organic synthesis, particularly for the creation of polymers and drug delivery systems. [, ]

Its structure contains a tert-butyloxycarbonyl (Boc) protecting group that can be selectively removed under specific conditions, allowing for the attachment of other molecules for various applications. [] Additionally, the presence of a polyethylene glycol (PEG) spacer provides water solubility and improved biocompatibility, making it suitable for drug delivery applications. [, ]

Targeted Drug Delivery:

The unique properties of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate allow it to be utilized in the development of targeted drug delivery systems. By attaching specific targeting moieties to the amine group, researchers can design drug conjugates that can specifically bind to receptors on diseased cells, delivering the therapeutic payload directly to the target site while minimizing side effects on healthy tissues. [, ]

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a complex organic compound characterized by its unique structural features. It contains a tert-butyl group, which is a common protective group in organic synthesis, and a carbamate functional group that is often involved in various

The chemical behavior of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate can be understood through various reactions typical of carbamates:

  • Deprotection Reactions: tert-butyl carbamates can be cleaved under acidic conditions to yield the corresponding amines. This is often achieved using aqueous acid or other mild reagents .
  • Nucleophilic Substitution: The carbamate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new amines or other derivatives .
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions with aryl halides, facilitating the formation of various aniline derivatives .

The synthesis of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate typically involves several steps:

  • Formation of the Carbamate: This can be achieved by reacting an amine with di-tert-butyl dicarbonate under mild conditions to form the corresponding tert-butyl carbamate .
  • Ether Formation: The incorporation of ether linkages can be performed through Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base.
  • Final Assembly: The final structure is assembled through coupling reactions, possibly utilizing coupling agents or catalysts to facilitate the formation of the desired product.

The applications of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate are diverse:

  • Pharmaceuticals: Due to its structural features, it may serve as a building block in drug development.
  • Polymer Chemistry: Its stability and reactivity make it suitable for use in polymer synthesis.
  • Bioconjugation: The compound could potentially be used in bioconjugation techniques due to its functional groups.

Interaction studies involving this compound would typically focus on its reactivity with biological targets or other chemical species. Such studies could include:

  • Binding Affinity Studies: Investigating how well the compound binds to specific proteins or enzymes.
  • Toxicological Assessments: Evaluating any adverse effects when interacting with biological systems.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.

Several compounds share structural similarities with tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl CarbamateContains a simple tert-butyl group and carbamateCommonly used as a protecting group
N-Boc-AminesSimilar protective group with variations in amine structureWidely used in peptide synthesis
Ethyl CarbamateContains ethyl instead of tert-butylKnown for its use in food and beverage applications
Benzyl CarbamateHas a benzyl group instead of tert-butylExhibits different reactivity patterns due to aromaticity

Each of these compounds has unique properties that affect their reactivity and applications, making them suitable for different purposes in organic synthesis and medicinal chemistry.

XLogP3

0.3

Wikipedia

Boc-TOTA

Dates

Modify: 2023-08-15
Lim et al. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development. Nature Chemical Biology, doi: 10.1038/s41589-019-0415-2, published online 2 December 2019

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